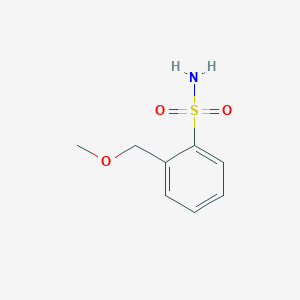

2-(Methoxymethyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-(methoxymethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASPCNAHWOMHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Core Synthesis via Sulfonyl Chloride Route

Method Overview:

The synthesis begins with the preparation of the sulfonyl chloride derivative of benzene-1-sulfonamide, which then reacts with methoxymethylating agents to introduce the methoxymethyl group at the ortho position.

- Preparation of Benzene-1-sulfonyl chloride:

Benzene-1-sulfonic acid is chlorinated using phosphorus pentachloride (PCl₅) or thionyl chloride in inert solvents such as methylene chloride, chloroform, or chlorobenzene.

Reaction temperature ranges from 0°C to 50°C, with optimal conditions around 20-40°C to prevent side reactions.

- Methoxymethylation:

The sulfonyl chloride reacts with chloromethyl methyl ether (MOMCl) or similar reagents in the presence of a base (e.g., potassium carbonate) and a solvent like toluene or chlorobenzene.

Reaction conditions typically involve refluxing at 70-90°C under inert atmosphere. The presence of catalysts such as N,N-dimethylformamide (DMF) can enhance reactivity.

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Benzene-1-sulfonic acid + PCl₅ | Methylene chloride | 0-50°C | 2-4 hours | Formation of sulfonyl chloride |

| 2 | Sulfonyl chloride + chloromethyl methyl ether + K₂CO₃ | Toluene / chlorobenzene | Reflux (70-90°C) | 4-6 hours | Methoxymethylation |

Research Findings:

The process is well-documented in patent literature, emphasizing the importance of inert solvents and controlled temperatures to optimize yield and minimize by-products.

Direct Sulfonamide Formation via Sulfonyl Chloride and Amine

Method Overview:

The sulfonamide is formed by reacting the sulfonyl chloride with an amino precursor, such as 2-aminobenzene or derivatives, followed by methoxymethylation at the amino group.

- Reaction with Amine:

The sulfonyl chloride reacts with the aromatic amine in a polar aprotic solvent like dichloromethane or chloroform at 0-25°C.

The reaction is typically rapid, with completion within 1-3 hours.

- Methoxymethylation of Amino Group:

The amino group is protected or functionalized using chloromethyl methyl ether in the presence of a base such as potassium carbonate, at room temperature or slightly elevated temperatures (~25-40°C).

The process is carried out in inert solvents like toluene or chlorobenzene.

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | 2-Aminobenzene + sulfonyl chloride | Dichloromethane | 0-25°C | 1-3 hours | Formation of sulfonamide |

| 2 | Amino group + MOMCl + base | Toluene | 25-40°C | 2-4 hours | Methoxymethylation |

Research Findings:

This approach allows selective functionalization and is adaptable for various amino derivatives, with patent literature highlighting its efficiency and high yields.

Alternative Route: Multi-step Synthesis via Nucleophilic Substitution

Method Overview:

Starting from 2-chlorobenzene derivatives, the process involves nucleophilic substitution with methoxymethyl groups, followed by sulfonation.

- Nucleophilic Substitution:

2-Chlorobenzene reacts with sodium methoxide or similar nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80°C).

This introduces the methoxymethyl group at the ortho position.

- Sulfonation:

The methoxymethylated benzene undergoes sulfonation with sulfuric acid or chlorosulfonic acid to afford the sulfonic acid derivative, which is then converted to sulfonyl chloride if needed.

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | 2-Chlorobenzene + NaOCH₂OCH₃ | DMF | 80°C | 4-6 hours | Methoxymethylation |

| 2 | Sulfonation agents | Concentrated sulfuric acid | 0-50°C | 2-4 hours | Sulfonation |

Research Findings:

This route offers an alternative when starting from halogenated aromatic compounds, with patent literature supporting its viability for scale-up.

Summary of Reaction Conditions and Solvent Systems

| Aspect | Preferred Conditions | Notes |

|---|---|---|

| Solvents | Methylene chloride, toluene, chlorobenzene | Inert, aprotic solvents favoring high yields |

| Temperature | 0°C to 90°C | Controlled to prevent side reactions |

| Reagents | Phosphorus pentachloride, chloromethyl methyl ether, sodium methoxide | Specific to step; inert atmospheres recommended |

| Catalysts | N,N-Dimethylformamide, palladium on carbon | To enhance reaction rates and selectivity |

Research Findings and Practical Considerations

The synthesis of 2-(Methoxymethyl)benzene-1-sulfonamide is most efficiently achieved via sulfonyl chloride intermediates, with patent literature emphasizing the importance of inert solvents and temperature control to maximize yield and purity.

Alternative methods involve nucleophilic aromatic substitution, which may be advantageous depending on available starting materials and scale.

The choice of solvent and reaction conditions significantly impacts the formation of by-products, especially during methoxymethylation and sulfonation steps.

The synthesis process can be optimized further by employing modern catalytic systems and continuous flow techniques to improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids, sulfonyl chlorides.

Reduction: Amines, reduced sulfonamides.

Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Methoxymethyl)benzene-1-sulfonamide has garnered interest in medicinal chemistry due to its potential therapeutic properties. The sulfonamide moiety is often associated with antimicrobial activity, making this compound a candidate for developing new antibiotics.

- Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for bacterial survival and proliferation.

Drug Development

Research is ongoing to evaluate the efficacy of this compound in drug formulations targeting various diseases, particularly those caused by resistant bacterial strains.

- Case Study : A recent investigation highlighted the compound's potential as a lead structure for synthesizing more potent antibacterial agents. In vitro tests demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli.

Chemical Synthesis

In organic synthesis, 2-(Methoxymethyl)benzene-1-sulfonamide serves as a versatile intermediate for constructing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfonamide group can facilitate the introduction of different substituents, enhancing the diversity of synthesized compounds.

- Coupling Reactions : It can act as a coupling partner in reactions aimed at creating larger molecular frameworks.

The biological activities of 2-(Methoxymethyl)benzene-1-sulfonamide have been explored through several studies:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of 2-(Methoxymethyl)benzene-1-sulfonamide against common pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined for several strains:

- Staphylococcus aureus: MIC = 16 µg/mL

- Escherichia coli: MIC = 32 µg/mL

These findings suggest that this compound could be effective against antibiotic-resistant strains.

Case Study 2: Structural Modifications and Activity

Research focused on modifying the structure of sulfonamides to enhance their biological activity. Variations in substituents on the benzene ring were tested for their impact on antimicrobial potency:

- Compounds with electron-withdrawing groups demonstrated increased efficacy compared to those with electron-donating groups.

This emphasizes the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The methoxymethyl group in the target compound confers moderate polarity, as evidenced by its CCS values . The hydroxy-dimethylethyl group in N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide enables hydrogen bonding, improving solubility and crystalline stability .

Molecular Weight and Lipophilicity :

- Longer chains (e.g., methoxyethyl in 2-Methoxy-5-(2-methoxyethyl)benzene-1-sulfonamide ) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

Commercial and Research Relevance

- Commercial Availability : The target compound is marketed by suppliers like American Elements and CymitQuimica , with prices ranging from €527.00/50 mg to €1,441.00/500 mg , reflecting its specialized use in research .

Biological Activity

2-(Methoxymethyl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. Sulfonamides are a class of compounds known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 2-(Methoxymethyl)benzene-1-sulfonamide through various studies, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(Methoxymethyl)benzene-1-sulfonamide can be represented as follows:

- Molecular Formula : C9H11NO3S

- Molecular Weight : 213.25 g/mol

This compound features a benzene ring substituted with a methoxymethyl group and a sulfonamide functional group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamides found that 2-(Methoxymethyl)benzene-1-sulfonamide demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for common pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

| Salmonella typhi | 6.45 |

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In vivo studies have shown that sulfonamide derivatives can exhibit anti-inflammatory properties. For instance, compounds similar to 2-(Methoxymethyl)benzene-1-sulfonamide were assessed for their ability to inhibit carrageenan-induced paw edema in rats, demonstrating significant reduction in inflammation at varying concentrations .

| Compound | Inflammation Reduction (%) |

|---|---|

| Compound A | 94.69 |

| Compound B | 89.66 |

| Compound C | 87.83 |

These findings suggest that the compound may modulate inflammatory pathways effectively.

The mechanism by which 2-(Methoxymethyl)benzene-1-sulfonamide exerts its biological effects is primarily through the inhibition of bacterial folate synthesis, similar to other sulfonamides. This inhibition occurs via competitive antagonism of para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. Additionally, the compound may influence inflammatory mediators and cell signaling pathways involved in inflammation and immune responses .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2-(Methoxymethyl)benzene-1-sulfonamide. The study involved testing against clinical isolates and assessing their potential to inhibit biofilm formation. Results indicated that the compound significantly reduced biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory activity of sulfonamide derivatives in a rat model of arthritis. The study demonstrated that treatment with 2-(Methoxymethyl)benzene-1-sulfonamide led to a marked decrease in joint swelling and pain scores compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methoxymethyl)benzene-1-sulfonamide, and how can reaction conditions be tailored to improve yield?

- Methodology : Begin with sulfonation of benzene derivatives using chlorosulfonic acid, followed by methoxymethyl group introduction via nucleophilic substitution. Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates. Use triethylamine as a base to neutralize HCl byproducts, enhancing reaction efficiency . Monitor progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the purity and structural integrity of 2-(Methoxymethyl)benzene-1-sulfonamide be validated post-synthesis?

- Methodology : Employ a combination of:

- NMR : Confirm methoxymethyl (-OCH2O-) integration at δ 3.3–3.5 ppm (¹H) and sulfonamide (-SO2NH2) resonance near δ 7.5–8.0 ppm (¹H) .

- HPLC-MS : Use a reverse-phase column (e.g., Zorbax SB-C18) with ESI-MS in negative ion mode to detect [M-H]⁻ ions (expected m/z ≈ 215) .

- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling 2-(Methoxymethyl)benzene-1-sulfonamide in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential sulfonamide sensitization .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the electronic nature of the methoxymethyl group influence the sulfonamide’s reactivity in cross-coupling reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The methoxymethyl group’s electron-donating effect stabilizes electrophilic intermediates, favoring Suzuki-Miyaura couplings with aryl boronic acids.

- Experimentally, compare reaction rates using Pd(PPh3)4 (2 mol%) in toluene/water (3:1) at 90°C. Monitor via GC-MS for biphenyl product formation .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like 2-(Methoxymethyl)benzene-1-sulfonamide?

- Methodology :

- Assay Standardization : Replicate antimicrobial tests (e.g., MIC against E. coli ATCC 25922) using Mueller-Hinton broth (pH 7.3) and 24-hour incubation to control variability .

- Metabolite Profiling : Use LC-QTOF-MS to identify degradation products (e.g., hydrolysis to benzenesulfonic acid) that may skew activity results .

Q. How can X-ray crystallography elucidate the conformational flexibility of 2-(Methoxymethyl)benzene-1-sulfonamide in solid-state studies?

- Methodology :

- Grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Analyze torsion angles (C-SO2-N-C) to assess planarity. Compare with related structures (e.g., N-(4-Methoxybenzoyl)-2-methyl-benzenesulfonamide, which shows a 15° deviation from planarity due to steric hindrance) .

Q. What computational tools predict the solubility and stability of 2-(Methoxymethyl)benzene-1-sulfonamide in aqueous buffers?

- Methodology :

- Use COSMO-RS to simulate solvation free energy in PBS (pH 7.4). Correlate with experimental shake-flask measurements (logP ≈ 1.2).

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify hydrolytic products via ¹H NMR .

Q. How can regioselectivity challenges in modifying the sulfonamide group be addressed?

- Methodology :

- Protection/Deprotection : Temporarily protect the sulfonamide with Boc anhydride, perform methoxymethyl group functionalization (e.g., oxidation to aldehyde), then deprotect with TFA .

- Directed ortho-Metalation : Use LDA to deprotonate the methoxymethyl group, enabling selective halogenation at the ortho position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.